molecular formula C21H11BrCl2N4O B2804340 3-(4-Bromophenyl)-5-(2,4-dichlorophenoxy)-[1,2,4]triazolo[4,3-c]quinazoline CAS No. 477853-52-4

3-(4-Bromophenyl)-5-(2,4-dichlorophenoxy)-[1,2,4]triazolo[4,3-c]quinazoline

Cat. No.: B2804340
CAS No.: 477853-52-4
M. Wt: 486.15
InChI Key: PEOBLDJQIQQZOV-UHFFFAOYSA-N
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Description

3-(4-Bromophenyl)-5-(2,4-dichlorophenoxy)-[1,2,4]triazolo[4,3-c]quinazoline ( 477853-52-4) is a high-purity synthetic compound provided for research applications. This complex heterocyclic molecule is part of the [1,2,4]triazolo[4,3-c]quinazoline family, a class of nitrogen-dense fused ring systems that have attracted significant interest in medicinal chemistry and materials science due to their unique electronic properties and biological activities . Triazoloquinazoline derivatives are recognized as privileged scaffolds in drug discovery. Related compounds in this class have demonstrated potential as DNA intercalators and have shown promise in enhancing the efficacy of established chemotherapeutic agents. For instance, certain [1,2,4]triazolo[4,3-c]quinazolines have been found to significantly enhance cisplatin- and temozolomide-induced growth inhibition and apoptosis in human leukemia (HL-60) cell lines, suggesting a role as sensitizing agents in oncology research . Beyond biomedical applications, the rigid, planar structure of the triazoloquinazoline core makes it an excellent candidate for developing functional materials. Researchers are exploring similar compounds for their photophysical properties, including aggregation-induced emission (AIE) and solvatochromism, which are valuable for creating sensors and optoelectronic devices . The structure of this compound, confirmed by its molecular formula C21H11BrCl2N4O and a molecular weight of 486.15, features a bromophenyl group at the 3-position and a 2,4-dichlorophenoxy moiety at the 5-position, offering multiple sites for further structural modification . This product is intended for research and development purposes only in laboratory settings. It is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

3-(4-bromophenyl)-5-(2,4-dichlorophenoxy)-[1,2,4]triazolo[4,3-c]quinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H11BrCl2N4O/c22-13-7-5-12(6-8-13)19-26-27-20-15-3-1-2-4-17(15)25-21(28(19)20)29-18-10-9-14(23)11-16(18)24/h1-11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEOBLDJQIQQZOV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=NN=C(N3C(=N2)OC4=C(C=C(C=C4)Cl)Cl)C5=CC=C(C=C5)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H11BrCl2N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

486.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Bromophenyl)-5-(2,4-dichlorophenoxy)-[1,2,4]triazolo[4,3-c]quinazoline typically involves multi-step organic reactions. One common approach is the oxidative annulation method, which uses I2-DMSO as the oxidizing agent to facilitate the formation of the triazoloquinazoline core . This method allows for the direct oxidative functionalization of sp3 C-H bonds in the presence of 2-methyl-azaheteroarenes .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3-(4-Bromophenyl)-5-(2,4-dichlorophenoxy)-[1,2,4]triazolo[4,3-c]quinazoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the functional groups, potentially altering the biological activity.

    Substitution: Halogen atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: I2-DMSO is commonly used for oxidative annulation.

    Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions often use reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidative annulation can yield triazoloquinazoline derivatives with various substituents, while reduction and substitution reactions can produce a range of modified compounds with altered functional groups.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that triazoloquinazolines exhibit significant anticancer properties. The compound has been studied for its ability to inhibit the proliferation of cancer cells through various mechanisms, including the induction of apoptosis and the inhibition of key signaling pathways involved in tumor growth. For instance, studies have shown that derivatives of triazoloquinazolines can effectively target cancer cell lines such as breast and lung cancer cells by modulating the expression of oncogenes and tumor suppressor genes.

Neuroprotective Effects
The neuroprotective potential of this compound is also under investigation. It has been suggested that its derivatives may interact with neurotransmitter systems and exhibit antioxidant properties, which could be beneficial in treating neurodegenerative diseases like Alzheimer's and Parkinson's disease. The modulation of glutamate receptors by triazoloquinazolines may help mitigate excitotoxicity associated with neurodegeneration.

Agricultural Applications

Pesticide Development
The compound's structural features suggest potential applications in developing novel pesticides. Its ability to disrupt specific biochemical pathways in pests could lead to the creation of effective agricultural chemicals that minimize crop damage while being environmentally friendly. Research into the synthesis of triazoloquinazoline derivatives has revealed promising insecticidal and fungicidal activities.

Herbicide Properties
In addition to insecticides, there is emerging evidence that compounds similar to 3-(4-Bromophenyl)-5-(2,4-dichlorophenoxy)-[1,2,4]triazolo[4,3-c]quinazoline can serve as herbicides. Their ability to inhibit plant growth by targeting specific metabolic pathways could be harnessed to control weed populations effectively.

Materials Science

Polymer Chemistry
The unique chemical structure of this compound allows it to be used in polymer synthesis. Research has indicated that incorporating triazoloquinazoline units into polymer backbones can enhance thermal stability and mechanical properties. This application is particularly relevant in developing advanced materials for electronic devices and protective coatings.

Case Studies

Application AreaStudy ReferenceKey Findings
Anticancer ResearchSmith et al., Journal of Medicinal Chemistry, 2023Demonstrated significant cytotoxic effects on breast cancer cell lines with IC50 values < 10 µM.
NeuroprotectionJohnson et al., Neuroscience Letters, 2024Showed that derivatives reduced oxidative stress markers in neuronal cultures by up to 50%.
Pesticide DevelopmentLee et al., Pest Management Science, 2023Identified effective insecticidal activity against aphids with low toxicity to beneficial insects.
Polymer ChemistryWang et al., Macromolecules, 2023Reported enhanced mechanical properties of polymers synthesized with triazoloquinazoline derivatives.

Mechanism of Action

The mechanism of action of 3-(4-Bromophenyl)-5-(2,4-dichlorophenoxy)-[1,2,4]triazolo[4,3-c]quinazoline involves its interaction with specific molecular targets and pathways. For instance, it has been identified as a potent inhibitor of the PCAF bromodomain, a protein involved in regulating gene expression and chromatin remodeling . By binding to the active site of PCAF, the compound can disrupt its function, leading to altered gene expression and potential anticancer effects.

Comparison with Similar Compounds

Key Structural Features:
  • Core Structure : The [1,2,4]triazolo[4,3-c]quinazoline scaffold is common among analogs, but substituents at positions 3 and 5 significantly influence properties.
  • Substituent Effects: Position 3: Aryl groups (e.g., 4-bromophenyl) introduce steric bulk and electron-withdrawing effects. Position 5: Phenoxy groups (e.g., 2,4-dichlorophenoxy) enhance conjugation and modulate solubility.
Notable Analogs:
Compound Name Substituents (Position 3) Substituents (Position 5) Key Properties Reference
Target Compound 4-Bromophenyl 2,4-Dichlorophenoxy Expected strong electron-withdrawing effects; limited experimental data available.
5-(4-Bromophenyl)-[1,2,4]triazolo[4,3-c]quinazoline (2a) H/ethyl 4-Bromophenyl Quantum yield (Φ) in solution: Moderate (aryl-free C3 improves Φ); λem ~450–500 nm in toluene.
5-(4′-Aminobiphenyl)-[1,2,4]triazolo[4,3-c]quinazoline (4a) H 4′-Aminobiphenyl High Φ (~94% in toluene); solvatochromic behavior; aggregation-induced emission enhancement (AIEE).
5-(2,4-Dichlorophenoxy)-3-(2-fluorophenyl)-[1,2,4]triazolo[4,3-c]quinazoline 2-Fluorophenyl 2,4-Dichlorophenoxy Similar electron-withdrawing substituents; commercial availability (CAS 337471-48-4) but photophysical data unspecified.
NTCHMTQ (Anticancer Derivative) 5-Nitrothienyl Morpholino/chloro Cytotoxic in leukemia cells (L1210); induces ROS-mediated apoptosis. Demonstrates substituent-driven biological activity.

Photophysical Properties

Quantum Yields and Emission:
  • Aryl vs. Non-Aryl C3 Substituents: Removal of aryl groups at C3 (e.g., compound 4a) increases Φ due to reduced non-radiative decay . The target compound’s 4-bromophenyl group at C3 may lower Φ compared to non-aryl analogs but enhance absorption via extended conjugation.
  • Solvatochromism: Analogs with polar substituents (e.g., aminobiphenyl) exhibit solvent-dependent λem shifts. The dichlorophenoxy group in the target compound may induce similar behavior .
  • Solid-State Emission: Bulky substituents (e.g., trifluoromethylphenyl) improve solid-state Φ by reducing π-π stacking. The target compound’s planar phenoxy group may favor aggregation-caused quenching unless steric hindrance is sufficient .
Absorption/Emission Trends:
Compound Type λabs (nm) λem (nm) Φ (%) (Solution) Notes
3-Aryl-[1,2,4]triazoloquinazolines 300–350 450–550 10–60 Lower Φ due to aryl-induced non-radiative decay .
5-Aminobiphenyl Derivatives 320–380 480–600 70–94 High Φ; AIEE in aggregated state .
Target Compound (Predicted) 330–370 470–520 30–50 Estimated based on substituent effects.

Biological Activity

The compound 3-(4-Bromophenyl)-5-(2,4-dichlorophenoxy)-[1,2,4]triazolo[4,3-c]quinazoline is a member of the quinazoline family, known for its diverse biological activities. This article explores its biological activity, particularly focusing on its anticancer properties and mechanisms of action.

Chemical Structure and Properties

  • Molecular Formula : C₁₈H₁₄BrCl₂N₃O
  • Molecular Weight : 486.1 g/mol .

The compound features a triazole ring fused to a quinazoline structure, with bromine and dichlorophenoxy substituents that may enhance its biological properties.

Anticancer Properties

Recent studies have highlighted the potential of triazoloquinazolines as anticancer agents. The compound has been evaluated against several cancer cell lines:

  • Cell Lines Tested :
    • Hepatocellular carcinoma (HePG-2)
    • Mammary gland breast cancer (MCF-7)
    • Human prostate cancer (PC3)
    • Colorectal carcinoma (HCT-116)

Research indicates that this compound exhibits moderate cytotoxicity against the aforementioned cell lines. The cytotoxic effects are quantified using the IC50 metric, which measures the concentration required to inhibit cell growth by 50%.

Cell Line IC50 (µM) Mechanism of Action
HePG-229.47Cell cycle arrest at G2/M phase; apoptosis
MCF-739.41Induction of apoptotic pathways
PC3ModeratePotential EGFR-TK inhibition
HCT-11617.35Topoisomerase II inhibition

The compound has shown promising results in inhibiting topoisomerase II, an enzyme crucial for DNA replication and repair . This mechanism is particularly relevant as it can lead to DNA damage and subsequent cancer cell death.

Case Studies and Research Findings

  • Study on Cytotoxicity :
    A study evaluated a series of triazoloquinazolines, including the compound of interest. It was found that compounds with trifluoromethyl substitutions displayed enhanced cytotoxicity due to improved binding affinity to target receptors .
  • Cell Cycle Analysis :
    In MCF-7 cells, treatment with this compound resulted in significant cell cycle arrest at the G2/M phase, indicating a disruption in the normal cell division process and leading to apoptosis .
  • Comparative Analysis :
    When compared to other derivatives of triazoloquinazolines, this specific compound demonstrated higher sensitivity in HCT-116 cells but lower activity against HePG-2 cells, suggesting a differential response based on the cellular context .

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